molecular formula C15H16N2O2 B1319830 N-(5-Amino-2-methylphenyl)-3-methoxybenzamide CAS No. 926218-38-4

N-(5-Amino-2-methylphenyl)-3-methoxybenzamide

Cat. No.: B1319830
CAS No.: 926218-38-4
M. Wt: 256.3 g/mol
InChI Key: MOUPUMYGWWCCLN-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-6-7-12(16)9-14(10)17-15(18)11-4-3-5-13(8-11)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUPUMYGWWCCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250898
Record name N-(5-Amino-2-methylphenyl)-3-methoxybenzamide
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926218-38-4
Record name N-(5-Amino-2-methylphenyl)-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926218-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-2-methylphenyl)-3-methoxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(5-Amino-2-methylphenyl)-3-methoxybenzamide CAS 926218-38-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties, Synthesis, and Characterization of N-(5-Amino-2-methylphenyl)-3-methoxybenzamide (CAS 926218-38-4).

CAS 926218-38-4 | Molecular Formula: C₁₅H₁₆N₂O₂[1]

Executive Summary

This compound (CAS 926218-38-4) is a specialized pharmaceutical intermediate belonging to the class of functionalized benzanilides . Structurally, it consists of a 3-methoxybenzoyl moiety linked via an amide bond to a 2-methyl-5-aminoaniline core.

This compound serves as a critical "tail" fragment in the synthesis of Type II kinase inhibitors . Its structural motif—a hydrophobic benzamide linked to a solvent-exposed amine—mimics the pharmacophore found in several BCR-ABL and tyrosine kinase inhibitors (e.g., Imatinib analogs), where the free amine (position 5) is subsequently coupled to a heteroaromatic "head" group (such as a pyrimidine or quinoline) to engage the ATP-binding pocket.

This guide details the physicochemical profile, robust synthetic pathways, and analytical protocols required for the high-purity isolation of this building block.

Chemical Identity & Physicochemical Profile

The molecule features two distinct nitrogen environments: a neutral amide nitrogen and a basic aniline nitrogen. Understanding the pKa difference between these two centers is vital for pH-dependent extraction and purification.

Core Chemical Data
PropertySpecification
CAS Number 926218-38-4
IUPAC Name This compound
Molecular Weight 256.30 g/mol
Exact Mass 256.1212
Molecular Formula C₁₅H₁₆N₂O₂
SMILES COc1cccc(C(=O)Nc2cc(N)ccc2C)c1
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Dichloromethane; Insoluble in Water
Functional Group Analysis
  • Amide Linker: Stable under neutral/basic conditions; susceptible to hydrolysis in strong acid/high heat.

  • Primary Amine (C5-NH₂): Nucleophilic; prone to oxidation (browning) upon air exposure. Acts as the attachment point for further derivatization.

  • Methoxy Group (3-OMe): Electron-donating group on the benzoyl ring; increases lipophilicity compared to unsubstituted benzamides.

Synthetic Utility & Pathway

The synthesis of CAS 926218-38-4 requires regioselective control to ensure the amide bond forms at the C1-amine of the aniline core while leaving the C5-amine free. The most robust industrial route avoids direct acylation of the diamine (which leads to mixtures) and instead utilizes a Nitro-Reduction Strategy .

Strategic Workflow
  • Acylation: Reaction of 2-methyl-5-nitroaniline with 3-methoxybenzoyl chloride . The nitro group deactivates the C5 position, ensuring exclusive acylation at C1.

  • Reduction: Chemoselective reduction of the nitro group to the amine using Hydrogen/Pd-C or Iron/Ammonium Chloride.

Synthesis_Pathway SM1 2-Methyl-5-nitroaniline (Starting Material) Int Intermediate: N-(2-methyl-5-nitrophenyl)- 3-methoxybenzamide SM1->Int DIPEA, DCM, 0°C SM2 3-Methoxybenzoyl Chloride (Acylating Agent) SM2->Int Reagent Reduction: H2 / Pd-C or Fe/NH4Cl Int->Reagent Product Target Product: N-(5-Amino-2-methylphenyl)- 3-methoxybenzamide Reagent->Product >95% Regioselectivity

Caption: Regioselective synthesis of CAS 926218-38-4 via nitro-reduction to prevent di-acylation byproducts.

Detailed Protocol (Nitro-Reduction Route)
  • Step 1 (Amide Coupling):

    • Dissolve 2-methyl-5-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Diisopropylethylamine (DIPEA, 1.2 eq) as a base scavenger.

    • Cool to 0°C and add 3-methoxybenzoyl chloride (1.05 eq) dropwise.

    • Stir at RT for 4 hours. Quench with water, wash with NaHCO₃, and concentrate.

  • Step 2 (Reduction):

    • Dissolve the nitro-intermediate in Ethanol/THF (1:1).

    • Add 10% Pd/C (5 wt%) and stir under H₂ atmosphere (balloon pressure) for 6-12 hours.

    • Alternative: Use Fe powder (5 eq) and NH₄Cl (sat. aq) in EtOH at 70°C for 2 hours (avoids dehalogenation if other sensitive groups are present).

    • Filter through Celite and concentrate to yield the crude aniline.

Analytical Characterization & Quality Control

For drug development applications, the purity of this intermediate is critical. The primary impurity to monitor is the over-reduced or hydrolyzed byproduct.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Retention Time: Expect elution ~12-14 min (moderately lipophilic).

Spectroscopic Validation
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 9.80 (s, 1H): Amide -NH- (Deshielded).

    • δ 4.95 (s, 2H): Aniline -NH₂ (Broad singlet, exchangeable).

    • δ 3.82 (s, 3H): Methoxy -OCH₃.

    • δ 2.10 (s, 3H): Aryl Methyl -CH₃.

    • δ 6.50 - 7.60 (m, 7H): Aromatic protons.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 257.13; Observed 257.1 ± 0.1 m/z.

Analytical_Workflow Sample Crude Product Sample HPLC HPLC Purity Check (UV 254nm) Sample->HPLC Decision Purity > 98%? HPLC->Decision NMR 1H-NMR Validation (Confirm Structure) Decision->NMR Yes Recryst Recrystallize (EtOH/Water) Decision->Recryst No Release Release for Synthesis NMR->Release Recryst->HPLC

Caption: Quality control decision tree ensuring >98% purity before downstream coupling.

Handling, Stability & Safety

Storage Protocols
  • Oxidation Sensitivity: The primary aniline group is sensitive to air oxidation, turning the solid from beige to dark brown over time. Store under Nitrogen or Argon.

  • Temperature: Store at 2-8°C in a desiccator.

  • Hygroscopicity: Moderately hygroscopic; keep container tightly sealed.

Safety Hazards (GHS Classification)
  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin Irritation: Causes skin irritation and serious eye irritation.

  • Sensitization: Potential skin sensitizer (typical for anilines).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • PubChem. (2025). Compound Summary: this compound (CAS 926218-38-4).[1][2] National Library of Medicine. [Link]

Sources

Benzamide Scaffolds in Kinase Inhibition: Structural Mechanics & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide moiety (


 and its substituted derivatives) represents a "privileged structure" in medicinal chemistry.[1] In the context of kinase inhibition, it rarely acts as the primary ATP-mimetic hinge binder itself but rather serves as a critical linker scaffold  that determines binding mode (Type I vs. Type II) and selectivity.

This technical guide dissects the benzamide scaffold's role in stabilizing the DFG-out conformation (Type II inhibition), details the synthetic pathways for accessing these derivatives, and provides validated protocols for their biochemical evaluation.

Structural Basis: The Benzamide Linker & Type II Inhibition[2]

While Type I inhibitors compete directly with ATP in the active conformation (DFG-in), benzamide-containing inhibitors (e.g., Imatinib, Entrectinib) often exploit the inactive DFG-out conformation.

The Pharmacophore Mechanics

In the DFG-out conformation, the activation loop moves, exposing a hydrophobic allosteric pocket adjacent to the ATP site. The benzamide scaffold functions as the structural bridge between the "Head" (hinge binder) and the "Tail" (allosteric binder).

  • The Amide Donor (NH): Forms a critical hydrogen bond with the side-chain carboxylate of the conserved Glutamate (Glu) in the

    
    C-helix (e.g., Glu286 in Abl).
    
  • The Amide Acceptor (CO): Forms a hydrogen bond with the backbone NH of the Aspartate (Asp) in the DFG motif (e.g., Asp381 in Abl).

  • The Phenyl Ring: Acts as a rigid spacer, orienting the "Tail" group (often a solubilizing moiety like methylpiperazine) into the solvent-exposed region or the allosteric pocket.

Visualization of the Binding Mode

The following diagram illustrates the canonical interaction of a benzamide-based Type II inhibitor within the kinase cleft.

BenzamideBinding cluster_Kinase Kinase Active Site (DFG-out) cluster_Inhibitor Benzamide Inhibitor Scaffold Glu Glu (αC-Helix) (H-Bond Acceptor) Asp Asp (DFG Motif) (H-Bond Donor) Hinge Hinge Region (ATP Adenine Pocket) HydroPocket Allosteric Hydrophobic Pocket Head Heterocyclic Head (e.g., Pyrimidine) Head->Hinge H-Bonds (Type I-like) Benzamide Benzamide Linker (The Scaffold) Head->Benzamide Benzamide->Glu Amide NH -> Glu O Benzamide->Asp Amide CO <- Asp NH Tail Solubilizing Tail (e.g., Piperazine) Benzamide->Tail Tail->HydroPocket VDW / Hydrophobic

Caption: Schematic of Type II Kinase Inhibition. The benzamide linker anchors the inhibitor via specific H-bonds to the conserved Glu-Lys pair and DFG motif.

Synthetic Strategies

Constructing benzamide kinase inhibitors typically involves a convergent synthesis strategy: coupling an elaborated aniline (the "Head") with a functionalized benzoic acid (the "Tail" precursor).

Critical Considerations
  • Regioselectivity: If the aniline component has competing nucleophiles (e.g., aminopyrimidines), protection strategies or careful pH control are required.

  • Solubility: Benzamide intermediates can be notoriously insoluble. High-polarity solvents (DMF, NMP) are standard.

Protocol: HATU-Mediated Amide Coupling

This protocol is optimized for coupling sterically hindered anilines, common in kinase inhibitor synthesis.

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • Aniline Component (1.0–1.2 equiv)

  • HATU (1.2 equiv) (High efficiency coupling reagent)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add the Aniline component (1.0 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS (Target mass [M+H]+).

    • Troubleshooting: If conversion is low after 4 hours, heat to 50°C.

  • Workup:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash with sat.

      
       (2x), Water (2x), and Brine (1x).
      
    • Note: If the product is water-soluble (common with piperazine tails), skip aqueous wash and purify directly via Prep-HPLC.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Reverse Phase HPLC (

    
    /MeCN + 0.1% Formic Acid).
    

Biological Evaluation: TR-FRET Binding Assay

To validate the benzamide derivative's affinity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to standard enzymatic assays because it measures binding affinity (


)  directly, independent of ATP concentration (critical for Type II inhibitors).
Assay Principle (LanthaScreen™ Style)
  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).[3]

  • Acceptor: AlexaFluor™ 647-labeled "Tracer" (ATP-competitive ligand).

  • Mechanism: When the Tracer binds the Kinase, FRET occurs. The Benzamide inhibitor displaces the Tracer, reducing the FRET signal.

Experimental Protocol

Materials:

  • Kinase of interest (GST-tagged or His-tagged).[4]

  • Eu-anti-GST or Eu-anti-His Antibody.

  • Kinase Tracer (e.g., Tracer 236).[3][5]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Compound Prep: Prepare a 10-point serial dilution of the Benzamide derivative in 100% DMSO (starting at 10

    
    M).
    
  • Plate Setup: Transfer 100 nL of compound to a low-volume 384-well black plate (acoustic dispenser or pin tool).

  • Master Mix 1 (Kinase/Antibody): Prepare Kinase (5 nM final) + Eu-Antibody (2 nM final) in Assay Buffer. Add 5

    
    L to wells.
    
  • Incubation 1: Incubate for 15 mins at RT to allow Antibody-Kinase association.

  • Master Mix 2 (Tracer): Prepare Tracer (concentration =

    
     of tracer, typically 5–20 nM) in Assay Buffer. Add 5 
    
    
    
    L to wells.
  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 665 nm [FRET]; Emission 2: 615 nm [Donor]).

  • Data Analysis: Calculate Ratio = (Signal 665nm / Signal 615nm). Plot % Inhibition vs. Log[Compound] to determine

    
     (which can be converted to 
    
    
    
    using the Cheng-Prusoff equation).

Comparative Data: Benzamide vs. Non-Benzamide Scaffolds

The following table highlights why benzamides are preferred for high-selectivity kinase programs compared to simple ATP mimetics (e.g., Quinazolines).

FeatureBenzamide Scaffold (Type II)Quinazoline Scaffold (Type I)
Binding Mode DFG-out (Inactive conformation)DFG-in (Active conformation)
Selectivity High (Exploits distinct allosteric pockets)Low/Moderate (ATP pocket is highly conserved)
Residence Time Long (Slow off-rates due to conformational change)Short (Rapid equilibrium)
Key Interaction H-bonds to Glu (

C) & Asp (DFG)
H-bonds to Hinge Region
Example Drug Imatinib, EntrectinibGefitinib, Erlotinib

Emerging Trends: Benzamides in PROTACs

Recent developments utilize the benzamide scaffold not just for inhibition, but as a stable linker in PROTACs (Proteolysis Targeting Chimeras).

  • Logic: The benzamide moiety provides a rigid exit vector from the kinase pocket.

  • Application: A linker is attached to the "Tail" (solvent front) of the benzamide, connecting it to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Advantage: This converts a transient inhibitor (Imatinib-like) into a degrader, achieving catalytic knockdown of the kinase.

References

  • Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571). Cancer Research. (PDB ID: 1IEP).
  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research.
  • Cowan-Jacob, S. W., et al. (2007). Structural biology of the BCR-ABL kinase. Current Pharmaceutical Design.
  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Amide Coupling of 3-Methoxybenzoic Acid and 2-Methyl-5-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the amide coupling of 3-methoxybenzoic acid (carboxylic acid) and 2-methyl-5-nitroaniline (amine).

The Core Challenge: This reaction represents a "mismatched" coupling. While the acid component is standard, the amine is significantly deactivated.

  • Electronic Deactivation: The nitro group at the 5-position (meta to the amine, para to the methyl) exerts a strong electron-withdrawing inductive and resonance effect, drastically lowering the nucleophilicity of the primary amine (approximate conjugate acid pKa ~2.3–2.5, compared to ~4.6 for aniline).

  • Steric Hindrance: The methyl group at the 2-position (ortho to the amine) creates steric bulk that impedes the approach of the electrophile.

Standard carbodiimide couplings (EDC/NHS, DCC) are often insufficient for this substrate pair, leading to low yields or stalled reactions. This note provides two high-probability protocols: Method A (Acid Chloride Activation) for scalability and robustness, and Method B (HATU Activation) for high-throughput screening or small-scale synthesis.

Chemical Strategy & Retrosynthesis

The objective is to form the amide bond between the carbonyl carbon of the benzoic acid and the amino nitrogen of the nitroaniline.

Reaction Scheme

The transformation requires the conversion of the hydroxyl group of the carboxylic acid into a potent leaving group (Cl⁻ or an OBt/OAt active ester) to overcome the poor nucleophilicity of the aniline.

ReactionScheme Acid 3-Methoxybenzoic Acid (Electrophile) Activation Activation Step (SOCl2 or HATU) Acid->Activation Amine 2-Methyl-5-nitroaniline (Weak Nucleophile) Amine->Activation + Product Target Amide N-(2-methyl-5-nitrophenyl)-3-methoxybenzamide Activation->Product - HCl or - HOAt

Figure 1: General reaction logic. The activation step is the critical determinant of success.

Method A: Acid Chloride Route (The Gold Standard)

Rationale: Converting the acid to an acid chloride generates a highly reactive electrophile that can force the reaction with the weak aniline nucleophile. This method is preferred for scale-up (>1g) and cost-efficiency.

Reagents Required[1][2][3][4][5][6][7][8]
  • Substrate A: 3-Methoxybenzoic acid (1.0 equiv)

  • Substrate B: 2-Methyl-5-nitroaniline (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (SOCl₂, 2.0 equiv)

  • Catalyst: DMF (Dimethylformamide) - 2-3 drops (cat.)

  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA, 3.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 3-methoxybenzoic acid (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

    • Add a catalytic amount of DMF (2 drops). Note: DMF catalyzes the formation of the Vilsmeier-Haack intermediate, drastically speeding up chloride formation.

    • Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 equiv). Gas evolution (CO, CO₂, HCl) will occur.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Verification: Take an aliquot, quench with MeOH, and check by TLC/LCMS (look for methyl ester) to confirm complete activation.

    • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride/HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate flask, dissolve 2-methyl-5-nitroaniline (1.0 equiv) and Pyridine (3.0 equiv) in anhydrous DCM.

    • Cool the amine solution to 0°C.

    • Slowly add the acid chloride solution (prepared in Step 1) to the amine solution via syringe or addition funnel.

    • Allow the reaction to warm to RT and stir overnight (12-16 hours). A precipitate (Pyridine·HCl) may form.[1]

  • Workup:

    • Dilute with DCM.

    • Acid Wash: Wash with 1M HCl (2x) to remove pyridine and unreacted aniline.

    • Base Wash: Wash with Saturated NaHCO₃ (2x) to remove unreacted benzoic acid.

    • Brine Wash: Wash with saturated NaCl (1x).

    • Dry over MgSO₄, filter, and concentrate.

Method B: HATU-Mediated Coupling (High-Throughput/Small Scale)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a "gold standard" peptide coupling reagent. It generates an O-At active ester, which is more reactive than the O-Bt esters from HBTU/HOBt, making it ideal for hindered/electron-poor amines.

Reagents Required[1][2][3][4][5][6][7][8]
  • Substrate A: 3-Methoxybenzoic acid (1.0 equiv)

  • Substrate B: 2-Methyl-5-nitroaniline (1.0 equiv)

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol
  • Pre-Activation:

    • In a vial/flask, dissolve 3-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (conc. ~0.1–0.2 M).

    • Add HATU (1.2 equiv) and DIPEA (1.0 equiv).

    • Stir at RT for 15–30 minutes. The solution usually turns yellow/orange. This forms the activated ester.

  • Coupling:

    • Add 2-methyl-5-nitroaniline (1.0 equiv) and the remaining DIPEA (2.0 equiv) to the reaction mixture.

    • Optional: If the reaction is sluggish (monitored by LCMS), heat to 50–60°C. The nitroaniline is stable, but thermal stress can degrade HATU over time, so add HATU in portions if heating is prolonged.

    • Stir for 16–24 hours.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into a 10-fold excess of ice-cold water or 1M HCl.

    • The product should precipitate out as a solid.

    • Filter, wash with water, and dry.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, then wash with 1M HCl and NaHCO₃.

Purification & Analytical Data

Purification Strategy

Due to the distinct polarity difference between the nitroaniline (yellow, less polar) and the amide product (often colorless/pale yellow, more polar), Flash Column Chromatography is effective.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate gradient (Start 100:0 → Target ~30:70).

  • Recrystallization: If the product is solid, recrystallization from Ethanol or Ethanol/Water is often sufficient and yields high purity.

Analytical Validation (Expected)
  • ¹H NMR (DMSO-d₆):

    • Amide NH: Singlet, typically deshielded (9.5 – 10.5 ppm).

    • Methoxy (Acid side): Singlet, ~3.8 ppm.[2]

    • Methyl (Aniline side): Singlet, ~2.3 ppm.

    • Aromatic Protons: Distinct patterns for the 3-substituted benzoyl ring and the 1,2,5-substituted aniline ring.

  • LC-MS: Look for [M+H]⁺ peak.

    • MW of Acid: 152.15[3]

    • MW of Amine: 152.15[3]

    • Expected Product MW: 286.28 Da ([M+H]⁺ ≈ 287.3).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Method A) Acid chloride hydrolysisEnsure anhydrous solvents; use fresh Oxalyl Chloride.
Low Conversion (Method B) Amine too weakSwitch to Method A or heat Method B to 60°C.
Starting Material Remains Steric hindranceIncrease reaction time (48h) or use microwave irradiation (100°C, 30 min).
Dark/Tar Formation Oxidation or decompositionPerform reaction under inert atmosphere (N₂/Ar).

Workflow Visualization

Workflow cluster_A Method A: Acid Chloride cluster_B Method B: HATU start Start: Raw Materials decision Select Method start->decision stepA1 Activate: Acid + (COCl)2 + DMF cat. decision->stepA1 Scale > 1g Robustness stepB1 Activate: Acid + HATU + DIPEA decision->stepB1 Scale < 100mg Speed stepA2 Evaporate Excess (COCl)2 stepA1->stepA2 stepA3 Coupling: Add Amine + Pyridine stepA2->stepA3 workup Workup: Acid/Base Wash stepA3->workup stepB2 Coupling: Add Amine stepB1->stepB2 stepB2->workup purify Purification: Column/Recryst. workup->purify final Final Product (Characterize via NMR/LCMS) purify->final

Figure 2: Decision matrix and process flow for synthesis.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][1] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[6][7][8] Organic Process Research & Development, 20(2), 140-177. Link

  • PubChem. (2025).[9][10] 2-Methyl-5-nitroaniline Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

The Benzamide Recrystallization Core: A Technical Guide to Solvent Optimization and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of recrystallization solvents for benzamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of these critical pharmaceutical building blocks. As a Senior Application Scientist, my goal is to bridge theoretical principles with actionable, field-proven protocols to enhance the purity, yield, and crystalline properties of your compounds.

Foundational Principles: The Science of Solvent Selection

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent.[1][2] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[3][4][5] For benzamide and its derivatives, the polarity of the solvent is a critical starting point, governed by the "like dissolves like" principle.[6][7] The benzamide structure, with its polar amide group and nonpolar benzene ring, allows for solubility in a range of organic solvents.[6][7]

Key Solvent Characteristics for Benzamide Intermediates:

  • Polarity Matching: Benzamides are predominantly soluble in polar organic solvents like ethanol, methanol, and acetone due to the hydrogen bonding capabilities of the amide group.[6]

  • Temperature-Dependent Solubility: A steep solubility curve is desirable, ensuring maximum dissolution when hot and maximum recovery upon cooling.[8][9]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the benzamide intermediate to prevent the compound from "oiling out".[5]

  • Inertness: The solvent must not react with the compound.[3][5]

A study on the solubility of benzamide in various organic solvents found the following order of decreasing solubility: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[8][9] This provides a valuable starting point for solvent screening.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[10][11] This typically happens when the temperature of the saturated solution is above the melting point of the solute.[10][12] Impurities can also lower the melting point of the compound, contributing to this issue.[10][13] Oiled-out products are often impure because the liquid droplets can trap impurities more effectively than the solvent.[10]

Troubleshooting Steps:

  • Increase Solvent Volume: The most immediate solution is to reheat the mixture to redissolve the oil and then add more solvent to lower the saturation temperature.[10][12]

  • Slow Down Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a cooling hot plate or insulating it with paper towels.[11][13] Slower cooling provides a larger window for crystal nucleation to occur at a temperature below the compound's melting point.

  • Change Solvents: Select a solvent with a lower boiling point.[13]

  • Induce Crystallization: Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and promote crystal growth over oiling.[11][12]

Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A2: This is a common issue that usually points to one of two problems: either too much solvent was used, or the solution is supersaturated.[11][12]

Troubleshooting Steps:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[11][12]

  • Induce Crystallization:

    • Seeding: If you have a pure crystal of your compound, add a tiny "seed crystal" to the solution. This provides a template for crystal growth.[11]

    • Scratching: As mentioned previously, scratching the inner surface of the flask can initiate nucleation.[11]

    • Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[11]

Q3: I have poor recovery of my purified compound. How can I improve my yield?

A3: Low yield can result from several factors, from using too much solvent to premature crystallization during hot filtration.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your compound.[4]

  • Prevent Premature Crystallization: If your compound crystallizes in the filter funnel during hot filtration, try using a small excess of solvent and then evaporating it off before cooling.[12] Pre-heating the filtration apparatus can also help.

  • Cool Thoroughly: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize the amount of product that crystallizes out of the solution.[5]

  • Minimize Transfers: Each transfer of the solution or solid can result in material loss. Plan your procedure to minimize these steps.

Q4: How do I choose between a single-solvent and a mixed-solvent system?

A4: A single solvent is ideal when you can find one that meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[3] However, for many compounds, a single perfect solvent doesn't exist. This is where a mixed-solvent system becomes invaluable.[4]

A mixed-solvent system typically consists of two miscible solvents:

  • Solvent 1 (The "Good" Solvent): Your benzamide intermediate is highly soluble in this solvent, even at room temperature.

  • Solvent 2 (The "Bad" or "Anti-solvent"): Your compound is poorly soluble in this solvent.[14][15]

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (turbid), indicating the onset of precipitation.[3][14] A few drops of the "good" solvent are then added back to redissolve the precipitate, and the solution is allowed to cool slowly.[14]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol provides a structured approach to identifying a suitable recrystallization solvent.

Objective: To determine an optimal single or mixed solvent system for a given benzamide intermediate.

Materials:

  • Benzamide intermediate (approx. 100 mg)

  • Test tubes or small vials

  • A selection of solvents with varying polarities (see Table 1)

  • Hot plate and water bath

  • Glass stirring rods

Procedure:

  • Place approximately 10-20 mg of the crude benzamide intermediate into several separate test tubes.

  • Add a candidate solvent to the first tube dropwise at room temperature, stirring after each addition. Record if the compound is soluble in the cold solvent. An ideal solvent will show poor solubility.[4]

  • If the compound is insoluble at room temperature, begin heating the test tube in a water bath while continuing to add the solvent dropwise until the solid dissolves. Record the approximate volume of solvent used.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature. Observe if crystals form.

  • If crystals form, place the tube in an ice bath to maximize crystal formation.

  • Evaluate the quality and quantity of the crystals. A successful solvent will yield a significant amount of pure-looking crystals.

  • Repeat this process for a range of solvents to identify the most suitable one.

Table 1: Candidate Solvents for Benzamide Intermediates

SolventPolarity (Dielectric Constant)Boiling Point (°C)Notes
Water80.1100Benzamide has low solubility in water.[6] Often used as an anti-solvent.
Methanol32.765High solubility for benzamide.[8][9] Good "good" solvent.
Ethanol24.578Good general-purpose solvent for benzamides.[6][8]
Acetone20.756High solubility for benzamide.[8][9] Its volatility is a key consideration.
Ethyl Acetate6.077Moderate solvent.
Toluene2.4111Non-polar, less likely to be a primary solvent but can be used in mixed systems.
Hexane1.969Non-polar, often used as an anti-solvent.

Data compiled from various chemical reference sources.

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Benzamide Intermediate test_solubility Test Solubility in Cold Solvent (e.g., Ethanol) start->test_solubility dissolves_cold Dissolves in Cold? test_solubility->dissolves_cold heat_solution Heat Solution dissolves_cold->heat_solution No bad_solvent FAIL: Try Different Solvent dissolves_cold->bad_solvent Yes dissolves_hot Dissolves When Hot? heat_solution->dissolves_hot cool_solution Cool Solution Slowly dissolves_hot->cool_solution Yes dissolves_hot->bad_solvent No crystals_form Crystals Form? cool_solution->crystals_form good_solvent SUCCESS: Potential Single Solvent System crystals_form->good_solvent Yes try_mixed Consider Mixed-Solvent System crystals_form->try_mixed No end End good_solvent->end bad_solvent->end try_mixed->end

Caption: Workflow for single-solvent screening.

Advanced Topics: The Challenge of Polymorphism

In pharmaceutical development, it's not enough for a compound to be pure; its solid-state form must also be consistent. Different crystalline forms of the same compound are called polymorphs.[16] Polymorphism is critical because different polymorphs can have different solubilities, dissolution rates, and bioavailability, which can significantly impact the therapeutic efficacy and safety of a drug.[16][17][18]

The choice of recrystallization solvent and the crystallization conditions (e.g., cooling rate, temperature) can have a profound effect on which polymorph is produced.[17][19] At a given temperature and pressure, only one polymorph is the most stable, while others are considered metastable.[16]

Q5: How can I control for polymorphism during recrystallization?

A5: Controlling polymorphism requires a systematic approach and careful characterization.

Key Strategies:

  • Solvent Screening: Different solvents can favor the nucleation and growth of different polymorphs. Therefore, a thorough solvent screen is the first line of defense.

  • Control of Supersaturation and Temperature: The level of supersaturation and the temperature at which crystallization occurs are critical factors.[19] High temperatures tend to favor the formation of the most thermodynamically stable polymorph, while lower temperatures might allow for the formation of a kinetically favored metastable form.[19]

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process to produce that specific form.

  • Analytical Characterization: It is essential to characterize the resulting solid using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify the polymorphic form.

Visualization of Troubleshooting Common Issues

Troubleshooting_Workflow start Problem Encountered During Cooling problem What is the issue? start->problem oiling_out Compound 'Oils Out' problem->oiling_out Liquid Droplets Appear no_crystals No Crystals Form problem->no_crystals Clear Solution Remains sol_oil Re-heat & Add More Solvent oiling_out->sol_oil sol_slow_cool Cool Solution Slower oiling_out->sol_slow_cool sol_no_xtal_evap Evaporate Some Solvent no_crystals->sol_no_xtal_evap sol_no_xtal_induce Induce Crystallization (Seed/Scratch) no_crystals->sol_no_xtal_induce

Caption: Decision tree for common recrystallization problems.

References

  • Ouyang, J., Chen, M., Wang, L., & Zhou, L. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(11), 4845-4854. [Link]

  • Capelli, D. (2017). Control of polymorphism, crystal size and habit in pharmaceuticals. Doctoral dissertation, University of Leeds. [Link]

  • Solubility of Things. (n.d.). Benzamide. [Link]

  • Yang, Y. (2016). Control of polymorphism in continuous crystallization. Massachusetts Institute of Technology. [Link]

  • Cipla Biosimilars. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905. [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. [Link]

  • Ouyang, J., Chen, M., Wang, L., & Zhou, L. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

  • Biocyclopedia. (2026). Problems in recrystallization. [Link]

  • Quora. (2019). What is the theoretical background of mixed solvents recrystallization?. [Link]

  • Unknown. (n.d.). Recrystallization, filtration and melting point. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • University of Victoria. (n.d.). Recrystallization. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • Wang, S., & Myung, N. V. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, 18(2), 857-865. [Link]

  • API Particle Development. (2023). What makes a good crystallization process?. [Link]

  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 66(12), e17029. [Link]

  • University Center of Mila. (2026). PW 01: recrystallization. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Keller & Bohacek GmbH & Co. KG. (n.d.). Crystallization. [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]

  • Newman, J., & Perry, K. M. (2014). Preparing for successful protein crystallization experiments. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 1), 2–9. [Link]

Sources

Validation & Comparative

Technical Guide: NMR Characterization of N-(5-Amino-2-methylphenyl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical characterization of N-(5-Amino-2-methylphenyl)-3-methoxybenzamide , a critical scaffold in the synthesis of Type II kinase inhibitors.

This guide moves beyond basic spectral listing to offer a comparative analysis of solvent systems and regioisomer differentiation, essential for ensuring structural integrity in drug development pipelines.[1]

Executive Summary & Structural Context

This compound serves as a "hinge-binding" or "tail" fragment in the design of multi-targeted tyrosine kinase inhibitors (similar to the structural logic of Imatinib or Nilotinib derivatives).[1][2] The molecule consists of two distinct aromatic domains linked by an amide bond:[2]

  • Domain A (Nucleophilic): A 2-methyl-5-aminophenyl ring (derived from 2-methyl-5-nitroaniline).[1][2] The free amine at position 5 is the reactive site for subsequent coupling (e.g., with chloropyrimidines).

  • Domain B (Lipophilic Tail): A 3-methoxyphenyl ring, providing steric bulk and hydrophobic interactions.[1]

Characterization Challenge: The primary analytical challenge is distinguishing the correct regioisomer (2-methyl-5-amino vs. 2-methyl-4-amino) and preventing the oxidation of the labile aniline nitrogen during analysis.

Comparative Analysis: Performance of Solvent Systems

In NMR characterization, the choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons (NH, NH₂) which are critical for confirming the amide linkage and the integrity of the free amine.

Primary System: DMSO-d₆ (Recommended)
  • Performance: Excellent.

  • Mechanism: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor.[1] It stabilizes the amide proton (

    
    ) and the amine protons (
    
    
    
    ), slowing their exchange rate with residual water.[1]
  • Result: Sharp, distinct singlets for the amide NH (~9.8 ppm) and a broad but visible signal for the amine NH₂ (~4.8 ppm).[1]

  • Suitability: Essential for full structural assignment and purity quantification.[1]

Alternative System: CDCl₃ (Not Recommended)[1]
  • Performance: Poor to Marginal.[1]

  • Mechanism: Chloroform is non-polar and protic.[1] It encourages rapid proton exchange and aggregation via intermolecular hydrogen bonding.[1]

  • Result: The amide NH often broadens significantly or shifts unpredictably due to concentration dependence.[1] The

    
     protons frequently merge with the solvent baseline or appear as a very broad hump, making integration unreliable.[1]
    
  • Suitability: Only useful if the compound is to be used in a subsequent reaction in DCM/CHCl₃ and a quick check is needed.[1]

Quantitative Comparison of Solvent Effects
FeatureDMSO-d₆ (Gold Standard) CDCl₃ (Alternative) Impact on Analysis
Amide NH Sharp Singlet (

9.6 - 9.[1][2]9)
Broad/Weak (

7.5 - 8.[1]5)
CDCl₃ risks false negatives for amide formation.[1]
Aniline NH₂ Distinct Broad Peak (

~4.[1]8)
Often Invisible / BroadDMSO required to quantify amine content.[1]
Aromatic Resolution High (Good separation)Moderate (Overlap likely)DMSO expands the aromatic window.[1]
Solubility High (>50 mg/mL)Moderate (<10 mg/mL)CDCl₃ may require heating, risking oxidation.[1]

Detailed Experimental Protocol

A. Sample Preparation (DMSO-d₆)

To ensure self-validating results (where integration values match proton counts perfectly), follow this strict protocol to minimize water interference.

  • Mass: Weigh 5.0 – 8.0 mg of the solid product into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D, containing 0.03% v/v TMS).

    • Note: Use a fresh ampoule to minimize water peak at 3.33 ppm, which can obscure the methoxy signal.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1] The solution must be completely clear.

  • Transfer: Filter through a cotton plug into a precision NMR tube (5 mm) to remove micro-particulates that cause line broadening.[1]

B. Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).[1]

  • Relaxation Delay (D1): 2.0 seconds (Crucial: The aromatic protons and methoxy group have different T1 times; a short D1 leads to integration errors).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg sample).[1]

  • Spectral Width: -2 to 14 ppm (To capture the downfield Amide NH).[1]

Structural Assignment & Data

The following data represents the idealized chemical shifts in DMSO-d₆ based on fragment additivity and analogous benzamide scaffolds.

Chemical Shift Table (DMSO-d₆, 400 MHz)
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH (Amide) Exch.9.75 s-Deshielded by C=O and Ring A anisotropy.[1][2]
H-6' Ar-H7.55 d8.0Ring B: Ortho to C=O, deshielded.[1]
H-2' Ar-H7.48 s (br)-Ring B: Isolated between C=O and OMe.[1][2]
H-5' Ar-H7.40 t8.0Ring B: Meta position, standard aromatic.[1]
H-4' Ar-H7.12 dd8.0, 2.5Ring B: Ortho to OMe (shielded).[1]
H-6 Ar-H7.05 d8.2Ring A: Ortho to Amide (shielded by amine para-effect).[1]
H-3 Ar-H6.85 d8.2Ring A: Ortho to Methyl.[1][2]
H-4 Ar-H6.35 dd8.2, 2.0Ring A: Ortho to Amine, Meta to Methyl.[1]
NH₂ (Amine) Exch.[1]4.85 s (br)-Broad singlet, integrates to 2H.[1]
OCH₃ Alkyl3.82 s-Characteristic methoxy singlet.[1]
Ar-CH₃ Alkyl2.10 s-Ring A methyl group.[1][2]
Regioisomer Discrimination (Self-Validation)

A common synthetic error is the formation of the 4-amino isomer (if the starting material was 2-methyl-4-nitroaniline).[1][2]

  • Target (5-Amino): The protons on Ring A will show an ABX pattern (or AMX) where the proton ortho to the free amine (H-4) is a doublet of doublets at ~6.35 ppm.[1]

  • Impurity (4-Amino): The proton ortho to the free amine would be H-3 or H-5.[1][2] Crucially, the coupling constants will differ.[1] The 5-amino isomer has a distinct meta-coupling (~2.0 Hz) between H-4 and H-6.[1][2]

Visualization: Structural Logic & Correlations

The following diagram illustrates the connectivity and the key COSY (Through-Bond) and NOESY (Through-Space) correlations required to confirm the structure.

  • Blue Arrows (NOESY): Critical for proving the Methyl group is adjacent to the Amide (confirming the "2-methyl" position relative to the amide).[1]

  • Red Arrows (COSY): Trace the spin systems of the two isolated aromatic rings.[1]

G cluster_RingA Ring A (Amine Side) cluster_Linker cluster_RingB Ring B (Methoxy Side) Me Me (2.10 ppm) H3 H-3 (6.85 ppm) H4 H-4 (6.35 ppm) H3->H4 COSY (Ortho) H6 H-6 (7.05 ppm) H4->H6 COSY (Meta) NH2 NH2 (4.85 ppm) AmideNH Amide NH (9.75 ppm) AmideNH->Me NOESY (Proves Regio) AmideNH->H6 H2p H-2' (7.48 ppm) H6p H-6' (7.55 ppm) H6p->H2p COSY (Meta) OMe OMe (3.82 ppm) OMe->H2p

Figure 1: NMR Correlation Map.[1] Blue dashed lines indicate spatial proximity (NOESY) confirming the Methyl-Amide relationship.[1] Red solid lines indicate scalar coupling (COSY).[1]

References

  • Abraham, R. J., et al. (2014).[1] 1H chemical shifts of amides in DMSO solvent. Journal of Physical Organic Chemistry. [1]

    • Significance: Establishes the baseline shift for benzamide NH protons in DMSO vs. CDCl₃.
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16481152, N-(5-amino-2-methylphenyl)-4-methylbenzamide.

    • Significance: Provides reference spectral data for the nearly identical 4-methyl analog, valid
  • Ma, X. J., et al. (2009).[1][3] 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E.

    • Significance: Validates the structural geometry and amine position of the "Head" fragment precursor.
  • Cambridge Isotope Laboratories. NMR Solvent Data Chart.

    • Significance: Reference for residual solvent peaks (DMSO @ 2.50 ppm, H2O @ 3.33 ppm) used in the protocol.

Sources

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